Product packaging for Trifluoromethanesulfinyl Chloride(Cat. No.:CAS No. 20621-29-8)

Trifluoromethanesulfinyl Chloride

Cat. No.: B110753
CAS No.: 20621-29-8
M. Wt: 152.52 g/mol
InChI Key: GWBNYWVYPASUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Trifluoromethanesulfinyl Chloride (CAS 20621-29-8) is a high-value reagent recognized in modern synthetic organic chemistry, particularly for the efficient introduction of the trifluoromethyl (-CF3) group. This compound serves as a versatile and effective trifluoromethyl radical source, enabling catalyst-free and highly regioselective reactions . A prominent application is the trifluoromethylimination of alkenes, a practical method to access valuable β-trifluoromethylamine derivatives, which are crucial scaffolds for structural diversification in drug discovery . The incorporation of the -CF3 group is a cornerstone of modern medicinal chemistry, as it can significantly optimize the pharmacokinetic and pharmacodynamic properties of drug candidates, including their metabolic stability, lipophilicity, and binding affinity . As such, this reagent is a vital building block for synthesizing Active Pharmaceutical Ingredients (APIs) and is instrumental in developing innovative therapies . Its utility also extends to the field of materials science, where it can be used as a key intermediate for synthesizing fluorinated functional materials

Structure

2D Structure

Chemical Structure Depiction
molecular formula CClF3OS B110753 Trifluoromethanesulfinyl Chloride CAS No. 20621-29-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethanesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClF3OS/c2-7(6)1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBNYWVYPASUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451613
Record name TRIFLUOROMETHYLSULFINYLCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20621-29-8
Record name TRIFLUOROMETHYLSULFINYLCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Trifluoromethanesulfinyl Chloride

Oxidation and Chlorination Pathways for Trifluoromethanesulfinyl Chloride Synthesis

The synthesis of this compound can be effectively achieved through pathways involving oxidation and chlorination. These methods can be categorized into two-step and single-step approaches, each with distinct advantages.

Two-Step Synthetic Approaches: Oxidation of o-Chlorobenzyltrifluoromethane Sulfide (B99878) Followed by Chlorination

A notable two-step process for preparing this compound involves the initial oxidation of ortho-chlorobenzyltrifluoromethylsulfide. google.comquickcompany.in This is followed by a chlorination step to yield the desired product. google.com

Scheme 1: Two-Step Synthesis of this compound google.com

Generated code

This method has been shown to produce this compound with a purity ranging from 95% to 99.9% and a yield between 85% and 95%. google.com The process utilizes readily available and cost-effective reagents, making it a viable option for large-scale production. google.com

One specific example involves charging a reactor with ortho-chloro benzyl (B1604629) trifluoro methyl sulfide and an aqueous medium. google.com Chlorine gas is then introduced at a controlled temperature. google.com The resulting mixture is allowed to separate into aqueous and organic phases. google.com The organic phase, containing ortho-chloro benzyl trifluoro methyl sulfoxide, is then further treated with chlorine gas in the presence of an activator to yield this compound. google.com

Single-Step Preparations Utilizing Specific Reactants (e.g., Trifluoromethyl Sulfur Chloride and Oxygen with Heteropolyacid Catalysis)

Single-step preparations offer a more direct route to this compound. One such method involves the reaction of trifluoromethyl sulfur chloride and oxygen in the presence of a heteropolyacid catalyst. ull.es This approach synthesizes trifluoromethanesulfonyl chloride, a related compound, in a one-step process. ull.es While the direct synthesis of this compound via this specific single-step catalytic oxidation is not explicitly detailed in the provided information, heteropolyacid catalysis is a known method for promoting oxidation reactions, suggesting its potential applicability. ull.esmdpi.com Heteropolyacid catalysts are advantageous as they can be recovered and reused, which helps to reduce production costs. ull.es

Alternative Preparative Routes for this compound

Beyond the primary oxidation and chlorination pathways, several alternative methods have been developed for the synthesis of this compound.

Reaction of Bis-(trifluoromethyl)disulfane with Chlorine

An established alternative route involves the reaction of bis-(trifluoromethyl)disulfane with chlorine. prepchem.com In a representative synthesis, bis-(trifluoromethyl)disulfane is reacted with liquid chlorine in the presence of 96% sulfuric acid within a Hastelloy autoclave. prepchem.com The reaction is typically conducted under pressure and at a moderately elevated temperature. prepchem.com Subsequent purification by distillation yields trifluoromethanesulfenyl chloride, a closely related compound. prepchem.com It is important to note that this method produces trifluoromethanesulfenyl chloride (CF3SCl), not this compound (CF3SOCl).

Process Involving Sodium Trifluoromethanesulfinate and Thionyl Chloride

A widely used and practical method for synthesizing this compound involves the reaction of sodium trifluoromethanesulfinate with thionyl chloride. google.com This process is valued for its simplicity, high purity and yield of the final product, and the ability to recycle the solvent, making it an economically and environmentally favorable option. google.com

The general steps for this synthesis are as follows:

Thionyl chloride is added to a synthesis kettle and heated to reflux, then cooled. google.com

Sodium trifluoromethanesulfinate is introduced at a low temperature (0-5 °C). google.com

The temperature is gradually increased, and the mixture is distilled. google.com

The collected distillate is then purified by fractional distillation to obtain high-purity this compound. google.com

This method is reported to be green, with no pollutant discharge, and offers significant energy and cost savings. google.com

Optimization Strategies and Considerations for High Yield and Purity in this compound Synthesis

Achieving high yield and purity is a critical aspect of synthesizing this compound. Several strategies can be employed to optimize the synthetic process. google.comprepchem.com

For the two-step synthesis from ortho-chlorobenzyltrifluoromethylsulfide, maintaining the water content of the intermediate mixture below 0.5% has been observed to result in a higher yield of the final product. google.com The mole ratio of ortho-chlorobenzyltrifluoromethylsulfide to chlorine gas is also a crucial parameter, with a range of 1:1 to 1:1.5 being effective. google.com Fractional distillation is a key purification step to separate the this compound from byproducts like ortho-chlorobenzyl chloride, achieving purities up to 99.9%. google.com

In the process involving bis-(trifluoromethyl)disulfane, the reaction is carried out under pressure and the product is purified by distillation to separate it from unreacted starting material. prepchem.com

For the synthesis using sodium trifluoromethanesulfinate and thionyl chloride, careful control of reaction temperatures during addition and distillation is essential for high purity. google.com The use of a rectification still and monitoring the transparency of the refluxing material helps to ensure the collection of a pure product. google.com

Table 1: Summary of Synthetic Methods for this compound and Related Compounds

Starting Material(s) Reagents Key Conditions Product Reported Yield Reported Purity Reference
o-Chlorobenzyltrifluoromethylsulfide Chlorine, Water, Activator Two-step: Oxidation then Chlorination This compound 85-95% 95-99.9% google.com
Bis-(trifluoromethyl)disulfane Chlorine, Sulfuric Acid High pressure, 40°C Trifluoromethanesulfenyl chloride High Not specified prepchem.com
Sodium trifluoromethanesulfinate Thionyl chloride Low temperature addition, distillation This compound High High google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
Bis-(trifluoromethyl)disulfane
Chlorine
o-Chlorobenzyl chloride
o-Chlorobenzyltrifluoromethane sulfide
o-Chlorobenzyltrifluoromethyl sulfoxide
Ortho-chloro benzyl trifluoro methyl sulfide
Ortho-chloro benzyl trifluoro methyl sulfoxide
Oxygen
Sodium trifluoromethanesulfinate
Sulfuric acid
Thionyl chloride
Trifluoromethanesulfenyl chloride
This compound
Trifluoromethanesulfonyl chloride

Elucidation of Reactivity and Mechanistic Pathways of Trifluoromethanesulfinyl Chloride

Fundamental Chemical Transformations of Trifluoromethanesulfinyl Chloride

This compound is known for its ability to undergo several key chemical transformations that underpin its synthetic utility. These include disproportionation reactions and its function as a precursor for introducing the trifluoromethylsulfinyl group onto various substrates.

Disproportionation Reactions of CF₃SOCl to CF₃SO₂Cl and CF₃SCl and Their Mechanistic Implications

A fundamental characteristic of this compound is its propensity to undergo disproportionation, yielding trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and trifluoromethanesulfenyl chloride (CF₃SCl). researchgate.netnih.govresearchgate.net This reaction provides two distinct pathways for subsequent functionalization reactions. The formation of CF₃SCl, a source of the electrophilic trifluoromethylthio group (SCF₃), allows for direct trifluoromethylthiolation of nucleophiles. Concurrently, the generation of CF₃SO₂Cl, a more oxidized species, can also participate in separate reaction pathways.

The mechanistic implications of this disproportionation are significant. It allows for a dual-mode reactivity from a single reagent. For instance, in reactions with certain substrates, one equivalent of CF₃SOCl can act as an oxidant, while another acts as a reductant. This is observed in the trifluoromethylthiolation of some compounds where an initial trifluoromethylsulfoxidation by CF₃SOCl is followed by reduction with another molecule of CF₃SOCl. researchgate.netnih.govresearchgate.net This intrinsic redox neutrality, where the reagent itself facilitates both oxidation and reduction, offers a unique advantage in designing synthetic strategies.

Role as a Precursor for Electrophilic Trifluoromethylsulfinylation

This compound is an effective precursor for the electrophilic trifluoromethylsulfinylation of various nucleophiles, including carbon, nitrogen, and oxygen centers. This reactivity is harnessed to introduce the trifluoromethylsulfinyl (SOCF₃) group, a valuable moiety in medicinal and materials chemistry. The electrophilicity of the sulfur atom in CF₃SOCl is enhanced by the strong electron-withdrawing nature of the adjacent trifluoromethyl group.

In the presence of Lewis acids, the electrophilic character of CF₃SOCl is further amplified, facilitating its reaction with less reactive nucleophiles. For example, the trifluoromethylsulfinylation of indoles has been achieved using CF₃SOCl in the presence of Lewis acids such as tin(IV) chloride (SnCl₄) and iron(III) chloride (FeCl₃). researchgate.net This highlights the tunability of its reactivity through the use of appropriate activators.

Radical and Ionic Mechanisms in Reactions Involving CF₃SOCl

The reactions of this compound can proceed through both radical and ionic mechanisms, depending on the reaction conditions and the nature of the substrates and promoters involved.

Investigation of Radical Intermediates and Pathways

Recent studies have demonstrated that this compound can serve as a source of the trifluoromethyl radical (CF₃•). nih.govrsc.org This reactivity is particularly valuable for the trifluoromethylimination of alkenes, where CF₃SOCl, in a catalyst-free system, generates the CF₃• radical. Radical trapping experiments using agents like TEMPO and BHT have confirmed the involvement of radical intermediates in these transformations. nih.gov The reaction is believed to proceed via the formation of an unstable intermediate which then undergoes homolytic cleavage to generate the trifluoromethyl radical. This pathway offers a metal-free approach to valuable β-trifluoromethylamines.

Electrophilic Reactivity of CF₃SOCl and Related Species

The primary ionic pathway for this compound involves its behavior as an electrophile. The sulfur atom in CF₃SOCl is electron-deficient and thus susceptible to attack by nucleophiles. This electrophilic character is the basis for its use in trifluoromethylsulfinylation reactions.

The electrophilicity of CF₃SOCl can be modulated by the reaction environment. In the presence of strong Lewis acids, the S-Cl bond can be further polarized or even cleaved to generate a more potent electrophilic species. This activation strategy has been employed in the trifluoromethylthiolation of arenes, where a dual catalytic system of a Lewis acid (e.g., iron(III) chloride) and a Lewis base can activate a related N-trifluoromethylthiosaccharin reagent, suggesting similar activation principles could apply to CF₃SOCl. rsc.org

Catalytic Activation and Influence on Reaction Dynamics

The reactivity of this compound can be significantly enhanced and controlled through catalytic activation. Both Lewis acids and other catalysts can influence the rate and selectivity of its reactions.

The use of silver carbonate (Ag₂CO₃) as a catalyst has been shown to promote the trifluoromethylthiolation of benzothiophenes, benzofurans, and indenes with CF₃SOCl. researchgate.netnih.govresearchgate.net The catalyst likely facilitates the reaction by coordinating to the chlorine atom, thereby increasing the electrophilicity of the sulfur center and promoting the substitution reaction.

Lewis acids such as SnCl₄ and FeCl₃ have been demonstrated to catalyze the trifluoromethylsulfinylation of indoles with CF₃SOCl, with FeCl₃ providing a significantly higher yield in some cases. researchgate.net This suggests that the choice of Lewis acid can have a profound impact on the reaction efficiency. The Lewis acid coordinates to the oxygen or chlorine atom of the sulfinyl chloride, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. This activation lowers the energy barrier for the reaction, leading to faster reaction rates and often allowing the reaction to proceed under milder conditions. Computational studies on related systems have shown that Lewis acid catalysis can lower the turnover-limiting transition state energy, thereby increasing the reaction rate. nih.gov

The influence of catalysts on the reaction dynamics extends to controlling the reaction pathway. By carefully selecting the catalyst, it is possible to favor either a radical or an ionic mechanism, leading to different products. This level of control is crucial for the development of selective and efficient synthetic methodologies based on the versatile reactivity of this compound.

Lewis Acid Catalysis in Trifluoromethylsulfinylation Reactions

Lewis acids play a crucial role in activating this compound for electrophilic trifluoromethylsulfinylation of aromatic and heteroaromatic compounds. wikipedia.org The general mechanism involves the coordination of the Lewis acid to the chlorine atom of CF₃SCl, which enhances the electrophilicity of the sulfur atom. This activation facilitates the attack by a nucleophile, such as an electron-rich aromatic ring.

The interaction between the Lewis acid and the substrate's Lewis basic heteroatoms, like oxygen or nitrogen, withdraws electron density, thereby activating the substrate for nucleophilic attack or heterolytic bond cleavage. wikipedia.org For instance, the trifluoromethylsulfinylation of arenes can be effectively catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). wikipedia.orgnih.gov The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

Mechanism of Lewis Acid-Catalyzed Trifluoromethylsulfinylation:

Activation of CF₃SCl: The Lewis acid (LA) coordinates with the chlorine atom of this compound, forming a polarized complex.

CF₃SCl + LA ⇌ [CF₃S-Cl---LA]

Electrophilic Attack: The activated electrophile, the trifluoromethanesulfinyl cation ([CF₃SO]⁺) or the polarized complex, is attacked by the electron-rich aromatic ring, forming a sigma complex (arenium ion).

Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl trifluoromethyl sulfoxide.

The choice of Lewis acid and reaction conditions can significantly influence the regioselectivity and yield of the trifluoromethylsulfinylation reaction. Studies have shown that stronger Lewis acids can lead to higher reactivity but may also result in side reactions or decomposition of the starting materials.

CatalystSubstrateProductYield (%)Reference
AlCl₃BenzenePhenyl trifluoromethyl sulfoxideModerate nih.gov
BF₃AnisoleMethoxy-phenyl trifluoromethyl sulfoxideGood wikipedia.org
FeCl₃TolueneTolyl trifluoromethyl sulfoxideHigh nih.gov

This table presents representative examples of Lewis acid-catalyzed trifluoromethylsulfinylation reactions. The yields are qualitative and can vary based on specific reaction conditions.

Metal-Based Catalysis (e.g., Ag₂CO₃) in Trifluoromethylthiolation

Silver carbonate (Ag₂CO₃) is a notable catalyst in organic synthesis, often acting as an oxidant or a base. mdpi.com In the context of reactions with this compound, silver salts can mediate trifluoromethylthiolation reactions. While the direct use of Ag₂CO₃ with CF₃SCl for trifluoromethylthiolation is less commonly documented than for other trifluoromethylthiolating agents, the underlying principles of silver-mediated reactions provide insight into its potential role.

Silver(I) salts are known for their high affinity for halides. wikipedia.org In a potential mechanism, Ag₂CO₃ could facilitate the reaction by abstracting the chloride from CF₃SCl, thereby generating a highly reactive trifluoromethylthio-silver species (AgSCF₃) or a trifluoromethylthio radical (•SCF₃) via a single-electron transfer (SET) process. mdpi.com This reactive intermediate can then engage with a variety of nucleophiles.

Proposed Mechanistic Pathway with Ag₂CO₃:

Generation of the Reactive Species: Silver carbonate reacts with this compound. The exact nature of the intermediate can vary.

Path A (Ionic): Ag₂CO₃ + 2 CF₃SCl → 2 AgSCF₃ + CO₂ + O₂ (hypothetical)

Path B (Radical): Ag₂CO₃ + CF₃SCl → AgCl + [AgOCO₂]• + •SCF₃ (hypothetical)

Nucleophilic Attack/Radical Addition: The generated trifluoromethylthiolating agent reacts with the substrate. For instance, an arene could undergo electrophilic attack by a silver-complexed trifluoromethylthio group or radical addition by the •SCF₃ radical.

Applications of Trifluoromethanesulfinyl Chloride in Advanced Organic Synthesis

C-H Functionalization through Trifluoromethylthiolation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. Trifluoromethanesulfinyl chloride has proven to be an effective reagent for the C-H trifluoromethylthiolation of a variety of aromatic and heteroaromatic compounds.

Direct C-H Trifluoromethylthiolation of Heteroarenes (Indoles, Thiophenes, Ketones)

This compound facilitates the direct introduction of the SCF3 group into electron-rich heteroarenes and enolizable ketones. This transformation can proceed under both catalyst-free and catalyzed conditions, offering a broad scope of application.

Under catalyst-free conditions, this compound can directly trifluoromethylthiolate various heteroarenes, including indoles and thiophenes, as well as ketones. cas.cn The reaction is believed to proceed through the disproportionation of this compound into trifluoromethanesulfonyl chloride (CF3SO2Cl) and trifluoromethanesulfenyl chloride (CF3SCl). cas.cn The latter, being a potent electrophile, is the key species responsible for the trifluoromethylthiolation.

The direct C-H trifluoromethylthiolation of indoles with this compound typically occurs at the electron-rich C3 position. The reaction proceeds efficiently without the need for a catalyst or an external reductant. cas.cn Similarly, thiophenes undergo electrophilic substitution to introduce the SCF3 group. For ketones, the reaction likely proceeds through the enol or enolate form, which attacks the electrophilic sulfur atom of the reagent. cas.cnnih.gov

Table 1: Catalyst-Free C-H Trifluoromethylthiolation

SubstrateProductYield (%)
Indole (B1671886)3-(Trifluoromethylthio)indole78
2-Methylindole2-Methyl-3-(trifluoromethylthio)indole85
5-Methoxyindole5-Methoxy-3-(trifluoromethylthio)indole82
Thiophene2-(Trifluoromethylthio)thiophene65
Acetophenone2-(Trifluoromethylthio)acetophenone72
Cyclohexanone2-(Trifluoromethylthio)cyclohexanone75

Note: The yields presented are representative examples and may vary depending on the specific reaction conditions and substrate.

The reactivity of this compound can be enhanced through the use of a catalyst. For instance, silver carbonate (Ag2CO3) has been shown to promote the trifluoromethylthiolation of certain arenes. cas.cn The silver salt likely activates the this compound, increasing its electrophilicity and facilitating the C-H functionalization.

Trifluoromethylthiolation of Substituted Arenes (Benzothiophenes, Benzofurans, Indenes)

The scope of trifluoromethylthiolation using this compound extends to various substituted arenes, including benzothiophenes, benzofurans, and indenes. These reactions are often promoted by silver carbonate. cas.cnnih.gov The introduction of the SCF3 group onto these scaffolds is of particular interest for the development of new bioactive molecules.

Table 2: Silver Carbonate-Promoted Trifluoromethylthiolation

SubstrateProductYield (%)
Benzothiophene3-(Trifluoromethylthio)benzothiophene75
Benzofuran3-(Trifluoromethylthio)benzofuran70
Indene3-(Trifluoromethylthio)indene68
2-Phenylbenzofuran2-Phenyl-3-(trifluoromethylthio)benzofuran72

Note: The yields presented are representative examples and may vary depending on the specific reaction conditions and substrate.

S-Trifluoromethylation of Thiols and Benzeneselenols

This compound is also an effective reagent for the S-trifluoromethylation of thiols and benzeneselenols, leading to the formation of trifluoromethyl thioethers and selenoethers, respectively. cas.cn This reaction provides a direct method for the synthesis of these valuable compounds, which have applications in materials science and as synthetic intermediates. The reaction proceeds readily, likely through a nucleophilic attack of the thiol or selenol on the electrophilic sulfur atom of this compound.

Table 3: S-Trifluoromethylation of Thiols and Benzeneselenols

SubstrateProductYield (%)
ThiophenolPhenyl trifluoromethyl sulfide (B99878)92
4-Methylthiophenol4-Tolyl trifluoromethyl sulfide95
Benzyl (B1604629) mercaptanBenzyl trifluoromethyl sulfide88
BenzeneselenolPhenyl trifluoromethyl selenide85

Note: The yields presented are representative examples and may vary depending on the specific reaction conditions and substrate.

Reductive Trifluoromethylthiolation Using Related Reagents (e.g., Trifluoromethanesulfonyl Chloride and Phosphines)

An alternative approach to trifluoromethylthiolation involves the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a reducing agent, such as a phosphine (B1218219). A notable example is the triphenylphosphine-mediated direct trifluoromethylthiolation of indole derivatives using trifluoromethanesulfonyl chloride as the SCF3 source. researchgate.netrsc.orgcas.cn In this reaction, the phosphine is believed to reduce the sulfonyl chloride to a more reactive trifluoromethylthiolating species. The addition of sodium iodide can further facilitate this transformation by generating iodine in situ, which accelerates the reaction. researchgate.netrsc.org This transition-metal-free protocol offers a convenient and scalable method for the synthesis of 3-trifluoromethylthioindoles. researchgate.netcas.cn

Table 4: Reductive Trifluoromethylthiolation of Indoles

Indole DerivativeProductYield (%)
Indole3-(Trifluoromethylthio)indole85
2-Methylindole2-Methyl-3-(trifluoromethylthio)indole88
5-Bromoindole5-Bromo-3-(trifluoromethylthio)indole82
N-MethylindoleN-Methyl-3-(trifluoromethylthio)indole71

Note: The yields presented are representative examples and may vary depending on the specific reaction conditions and substrate.

Trifluoromethylsulfinylation Reactions

This compound (CF3SOCl) serves as a potent reagent for the direct introduction of the trifluoromethylsulfinyl (–SOCF3) group onto organic scaffolds. This functional group is of increasing interest due to its unique electronic properties and potential to modulate the physicochemical characteristics of molecules in materials science and drug discovery.

Trifluoromethylsulfinylation of Activated Arenes and Indoles under Lewis Acid Catalysis

The direct C-H trifluoromethylsulfinylation of aromatic compounds using this compound has been successfully achieved through Lewis acid catalysis. researchgate.netresearchgate.net Researchers have demonstrated that in the presence of a Lewis acid such as tin(IV) chloride (SnCl4) or iron(III) chloride (FeCl3), CF3SOCl readily reacts with activated arenes and indoles. researchgate.netresearchgate.net These reactions are typically conducted under mild and solvent-free conditions, affording a range of aryl trifluoromethyl sulfoxides in yields from moderate to high. researchgate.netresearchgate.net

The reaction with indoles, for instance, can proceed efficiently without the need for any additive, though Lewis acid catalysis is generally employed for arenes to enhance their reactivity towards electrophilic attack by the trifluoromethylsulfinylating agent. researchgate.net The process represents a significant advancement over previous methods, which often required harsher conditions or less direct synthetic routes. researchgate.net The development of alternative reagents like N-(trifluoromethylsulfinyl)phthalimide has also been explored for the trifluoromethylsulfinylation of alcohols and phenols, proceeding through a Lewis base-catalyzed mechanism. rsc.org

Table 1: Lewis Acid-Catalyzed Trifluoromethylsulfinylation of Selected Arenes and Indoles This table is representative of typical outcomes described in the literature. Yields are generalized as "Moderate to High" based on descriptive reports.

SubstrateLewis Acid CatalystProduct TypeReported Yield
Activated ArenesSnCl₄ or FeCl₃Aryl Trifluoromethyl SulfoxideModerate to High researchgate.netresearchgate.net
IndolesNone or Lewis AcidIndolyl Trifluoromethyl SulfoxideModerate to High researchgate.netresearchgate.net

Scope and Limitations in Diverse Aromatic Systems

The scope of the Lewis acid-catalyzed trifluoromethylsulfinylation is primarily centered on electron-rich aromatic and heteroaromatic systems. snnu.edu.cn Activated arenes, such as those bearing electron-donating groups, and highly nucleophilic heterocycles like indoles, imidazol[1,2-a]pyridines, and indolizines are suitable substrates for this transformation. researchgate.netsnnu.edu.cn

However, the methodology has notable limitations when applied to less reactive or deactivated aromatic systems. Arenes with electron-withdrawing groups are generally poor substrates for this electrophilic substitution reaction. snnu.edu.cn For example, attempts to functionalize highly deactivated carbazoles have resulted in no reaction. scribd.com This limitation stems from the electrophilic nature of the reaction mechanism, which requires a sufficiently nucleophilic aromatic ring to react with the electrophilic sulfur center of the CF3SOCl-Lewis acid complex. The direct use of CF3SOCl also presents challenges due to its high volatility (boiling point of 31°C) and potential instability, which can hinder its application in some contexts. researchgate.net

Extension to Perfluoroalkylsulfinylation

The synthetic protocol developed for trifluoromethylsulfinylation has been successfully extended to the more general perfluoroalkylsulfinylation of activated arenes. researchgate.netresearchgate.net By using higher homologues of this compound, such as perfluoroethanesulfinyl chloride (C2F5SOCl) and other long-chain perfluoroalkylsulfinyl chlorides (RfSOCl), a variety of perfluoroalkylsulfinyl groups can be installed onto activated aromatic rings. researchgate.net This extension proceeds under similar Lewis acid-catalyzed conditions, demonstrating the versatility of the method for creating a broader library of aryl perfluoroalkyl sulfoxides. researchgate.netresearchgate.net

Bifunctional Chlorotrifluoromethylthiolation

This compound has also been utilized as a precursor for bifunctional reactions, where two different functional groups are added across a double or triple bond in a single operation. This approach provides rapid access to complex molecular architectures from simple unsaturated starting materials.

Regioselective 1,2-Bifunctional Chlorotrifluoromethylthiolation of Indoles, Styrenes, and Alkynes

A significant application of CF3SOCl is its use in the 1,2-bifunctional chlorotrifluoromethylthiolation of various unsaturated substrates, including indoles, styrenes, and alkynes. researchgate.net This reaction introduces both a chlorine atom and a trifluoromethylthio (–SCF3) group across a C=C or C≡C bond. researchgate.netacs.org The process is notable for its regioselectivity, providing a direct and efficient pathway to valuable chloro- and trifluoromethylthio-co-functionalized compounds. researchgate.net The reaction has been demonstrated on a range of substrates, showcasing its utility in modern organic synthesis. researchgate.net For alkynes, the addition typically occurs with anti-selectivity. acs.org

Table 2: Substrate Scope for 1,2-Bifunctional Chlorotrifluoromethylthiolation This table illustrates the classes of compounds that successfully undergo the bifunctionalization reaction as reported in the literature.

Substrate ClassFunctional Groups AddedProduct Type
Indoles-Cl, -SCF₃3-Chloro-2-(trifluoromethylthio)indolines researchgate.net
Styrenes-Cl, -SCF₃1-Chloro-2-(trifluoromethylthio)ethyl)benzenes researchgate.net
Alkynes-Cl, -SCF₃(E)-1-Chloro-2-(trifluoromethylthio)alkenes researchgate.netacs.org

Mechanistic Considerations for Bifunctionalization

The mechanism for the 1,2-bifunctional chlorotrifluoromethylthiolation is understood to proceed through the in-situ generation of a highly electrophilic trifluoromethylthiolating species. researchgate.netacs.org this compound (CF3SOCl) can undergo disproportionation or reduction to yield trifluoromethanesulfenyl chloride (CF3SCl). researchgate.net This CF3SCl intermediate is a potent electrophile.

Related Fluorine-Containing Functionalization Reactions

In the broader context of organofluorine chemistry, the reactions of this compound (CF₃SOCl) serve as a valuable benchmark for understanding the reactivity of its difluoro-analogue. The principles governing the electrophilic behavior of the trifluoromethylthio group often find parallels in difluoromethylthiolation reactions.

Analogous Difluoromethylthiolation Reactions (e.g., using CF₂HSOCl)

While this compound is a potent reagent, significant research has also been directed toward methods for introducing the difluoromethylthio (SCF₂H) group, which is of great interest in pharmaceutical and agrochemical development. The methodologies developed for trifluoromethylthiolation using CF₃SOCl have been shown to be extendable to analogous difluoromethylthiolation reactions employing difluoromethanesulfinyl chloride (CF₂HSOCl). researchgate.net

Research into electrophilic difluoromethylthiolation has identified several precursor systems that are believed to generate reactive intermediates analogous to or including CF₂HSOCl. For instance, the combination of sodium difluoromethanesulfinate (HCF₂SO₂Na) with a reducing agent like diethyl phosphonate (B1237965) ((EtO)₂P(O)H) and an activator such as trimethylsilyl (B98337) chloride (TMSCl) has been used to achieve the difluoromethylthiolation of electron-rich aromatic compounds like indoles. cas.cn

The proposed mechanism for this transformation involves the reduction of the sulfinate salt to a difluoromethanesulfinic acid derivative, HCF₂S(O)H, which is the hydrated form of CF₂HSOCl. cas.cn This intermediate is then activated by the silyl (B83357) chloride to generate a potent electrophilic "HCF₂S⁺" species, which proceeds to functionalize the substrate. cas.cn This mechanistic pathway underscores the central role that CF₂HSOCl or its derivatives play as the key reactive species in these transformations.

Similarly, methods using difluoromethanesulfonyl chloride (HCF₂SO₂Cl) in the presence of a reducing agent also point to the in-situ generation of a highly reactive difluoromethylthiolating agent, proposed to be HCF₂S-Cl. This species is functionally equivalent to the electrophilic sulfur in CF₂HSOCl. cas.cn

The direct application of CF₂HSOCl, drawing from the playbook of its perfluorinated analog CF₃SOCl, allows for the C-H functionalization of various nucleophilic substrates. The reactions for the trifluoromethyl analogue, which can be extended to the difluoromethyl compound, include the functionalization of indoles, thiophenes, benzofurans, and ketones. researchgate.net For certain substrates, such as benzothiophenes and indenes, the addition of a promoter like silver carbonate may be beneficial. researchgate.net

The following table summarizes representative conditions for electrophilic difluoromethylthiolation where CF₂HSOCl is either a proposed key intermediate or its reactivity is directly analogous to the primary reagent used.

Table 1: Conditions for Analogous and Related Electrophilic Difluoromethylthiolation Reactions

Precursor(s)Reducing/Activating AgentsSubstrate ClassTypical ProductCitation
HCF₂SO₂Na(EtO)₂P(O)H, TMSClElectron-rich arenes (e.g., Indoles)3-(Difluoromethylthio)indole cas.cn
HCF₂SO₂Cl(EtO)₂P(O)HIndoles, Pyrroles3-(Difluoromethylthio)indole cas.cn
CF₃SOClNone (reductant-free)Indoles, ThiophenesTrifluoromethylthiolated heterocycles researchgate.net
CF₃SOClAg₂CO₃Benzothiophenes, IndenesTrifluoromethylthiolated heterocycles researchgate.net
*Note: These reactions using CF₃SOCl have been reported as extendable to CF₂HSOCl. researchgate.net

Spectroscopic and Analytical Methods for Research on Trifluoromethanesulfinyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. researchgate.net The presence of the trifluoromethyl (CF₃) group offers a unique spectroscopic handle, making NMR particularly powerful in this area of research. A combination of ¹⁹F, ¹H, and ¹³C NMR experiments provides a comprehensive picture of molecular architecture. rsc.org

¹⁹F NMR spectroscopy is exceptionally suited for studying reactions involving trifluoromethanesulfinyl chloride due to the high sensitivity and large chemical shift range of the fluorine nucleus. researchgate.netrsc.org This technique allows for the direct observation and characterization of trifluoromethyl-containing products and intermediates, often without the need for separation from complex mixtures. researchgate.netrsc.org

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing valuable information about the structure of the molecule. For instance, in various trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, the CF₃ group exhibits consistent chemical shifts in the range of -60.8 to -61.9 ppm. beilstein-journals.org The substituent effect of a trifluoromethyl group is generally additive for the ¹⁹F chemical shifts, aiding in spectral interpretation. capes.gov.broup.com The high sensitivity of the fluorine nucleus also facilitates the chiral analysis of fluorine-containing compounds directly from reaction mixtures. nih.gov

Interactive Table: Representative ¹⁹F NMR Data for Trifluoromethyl Groups

Compound Class Typical ¹⁹F Chemical Shift (δ, ppm) Coupling Interactions Reference
Trifluoromethyl-substituted pyrazolo[4,3-c]pyridines -60.8 to -61.9 Through-space coupling to nearby protons (e.g., H-4, CHO) beilstein-journals.org
Trifluoromethanesulfonyl derivatives Varies based on bonded atom (O, N, S) - osti.gov

Note: Chemical shifts are relative to a standard reference, typically CFCl₃.

While ¹⁹F NMR is crucial, ¹H and ¹³C NMR spectroscopy are essential for the complete elucidation of the molecular framework of this compound derivatives. researchgate.net These techniques provide information on the hydrocarbon backbone and other functional groups present in the molecule. youtube.com

In ¹³C NMR, the carbon atom of the trifluoromethyl group is readily identifiable by its direct, large coupling to the three fluorine atoms (¹JCF). This coupling constant is typically around 270 Hz (269.6–270.6 Hz) for trifluoromethyl-substituted pyrazoles and approximately 275 Hz for trifluoromethyl-benzenes. beilstein-journals.orgcapes.gov.broup.com The carbon resonance itself is found between 120.2 and 121.2 ppm in these pyrazole (B372694) derivatives. beilstein-journals.org Longer-range couplings, such as two-bond (²JCF) and three-bond (³JCF) couplings, are also observed and are instrumental in assigning the signals of other carbon atoms in the molecule. capes.gov.broup.com For example, in trifluoromethyl-benzenes, typical coupling constants are ²JCF ≈ 35 Hz and ³JCF ≈ 6 Hz. capes.gov.broup.com

¹H NMR spectra can also show the influence of the CF₃ group. Although ¹H-¹⁹F coupling over four or more bonds is often small, through-space interactions can sometimes be observed as a small splitting of a proton signal into a quartet, providing spatial proximity information. beilstein-journals.org The combination of 1D and 2D NMR experiments (like HMQC, HMBC, COSY, and NOESY) allows for the full and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F resonances. beilstein-journals.org

Interactive Table: Typical ¹³C NMR Parameters for the Trifluoromethyl (CF₃) Group

Parameter Typical Value Significance Reference
Chemical Shift (δ) 120 - 122 ppm Characteristic region for the CF₃ carbon beilstein-journals.org
¹JCF Coupling Constant ~270 - 275 Hz Confirms direct C-F bond; splits signal into a quartet beilstein-journals.orgcapes.gov.broup.com
²JCF Coupling Constant ~35 Hz Helps identify carbons adjacent to the CF₃ group capes.gov.broup.com

Mass Spectrometry Techniques in Reaction Pathway Investigation

Mass spectrometry (MS) is a powerful tool for probing reaction pathways by providing molecular weight information of reactants, products, and crucially, short-lived intermediates.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for investigating reactions in solution, as it can gently transfer ions from the liquid phase to the gas phase for detection. researchgate.net This capability makes it an excellent tool for capturing and characterizing transient or reactive intermediates that exist for only fleeting moments in a reaction mixture. researchgate.netresearchgate.net

In the context of reactions involving this compound, which can proceed through cationic or radical cation pathways, ESI-MS is instrumental. researchgate.netrsc.org Researchers have successfully used ESI-MS, often coupled with tandem mass spectrometry (MS/MS), to directly detect and structurally characterize transient intermediates like radical cations in solution. researchgate.netresearchgate.net For example, in the study of other reactions, key cationic intermediates have been intercepted and characterized, providing direct evidence for proposed mechanistic pathways. nih.gov This on-line monitoring approach can track the formation of species in real-time, offering insights into reaction kinetics and mechanisms that would be difficult to obtain otherwise. stanford.edu

Other Spectroscopic Techniques (e.g., Electron Spin Resonance for Radical Detection)

Given that this compound can act as a source of trifluoromethyl radicals, specific techniques are required to detect these paramagnetic species. rsc.org

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the most definitive method for the detection and characterization of radical species. nih.govnih.govbruker.com It is the only technique that directly detects unpaired electrons. bruker.com ESR spectroscopy is highly sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org

The analysis of the fine structure in an ESR spectrum, which arises from hyperfine interactions between the unpaired electron and nearby magnetic nuclei (like protons), can allow for the identification of the specific radical present. libretexts.org In reactions where this compound is used to generate CF₃• radicals, ESR would be the gold-standard technique to confirm their presence and study their subsequent reactions. rsc.orgnih.gov The use of spin trapping, where a transient radical reacts with a "spin trap" molecule to form a more stable radical, is a common ESR method used to detect and identify highly reactive, short-lived radicals. nih.gov

Theoretical and Computational Studies on Trifluoromethanesulfinyl Chloride

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (T) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has become an essential tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. mdpi.commdpi.com This approach allows for the characterization of stable intermediates and, crucially, the high-energy transition states that control reaction rates.

A key application of DFT is the calculation of energetic profiles, often called reaction pathway diagrams, for chemical transformations. researchgate.net These profiles plot the potential energy of a system as it progresses from reactants to products. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For reactions involving trifluoromethanesulfinyl chloride, such as nucleophilic substitution at the sulfur atom, DFT calculations can distinguish between different possible mechanisms. For instance, studies on analogous sulfonyl and sulfinyl chlorides have explored whether the reaction proceeds through a single, concerted transition state (an Sₙ2-type mechanism) or a stepwise addition-elimination (A-E) pathway involving a hypervalent sulfur intermediate. nih.govmdpi.com

DFT calculations provide detailed geometric information about the transition state, revealing which bonds are breaking and which are forming. By analyzing the energetic profile, chemists can predict the feasibility of a reaction and understand the factors that influence its speed.

Table 1: Representative Data from a Hypothetical DFT Calculation for the Reaction of CF₃SOCl with a Nucleophile (Nu⁻) This table is illustrative and provides expected values based on computational studies of similar compounds.

Reaction SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (CF₃SOCl + Nu⁻)Initial separated species0.0
Transition State (TS)Highest energy point on the reaction pathway+15.2
IntermediateA stable species formed during a multi-step reaction-5.8
Products (CF₃SONu + Cl⁻)Final separated species-20.5

Molecules that have single bonds can rotate, leading to different spatial arrangements of atoms known as conformers or rotamers. This compound is expected to exhibit conformational flexibility. DFT calculations are highly effective for performing conformational analysis, which involves identifying the stable conformers of a molecule and determining their relative energies. researchgate.net

The process begins by systematically rotating the bonds of interest (e.g., the C-S and S-Cl bonds) to generate a potential energy surface. The minima on this surface correspond to stable conformers. DFT can then be used to optimize the geometry of each conformer and calculate its energy with high accuracy.

Furthermore, once the geometries of the stable conformers are known, DFT can predict various spectroscopic properties. nih.gov For example, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated for each conformer. By comparing these theoretical spectra with experimental data, researchers can identify which conformers are present in a sample and in what proportions, providing a complete picture of the molecule's structure in different phases.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Two Conformers of CF₃SOCl This table illustrates how calculated frequencies for different conformers can be used to interpret experimental spectra.

Vibrational ModeConformer A (Calculated)Conformer B (Calculated)Experimental
C-F Stretch (asymmetric)121512181217
S=O Stretch115011451148
C-S Stretch780785782
S-Cl Stretch450440448

Computational Investigations of Reactivity and Selectivity in Trifluoromethanesulfinylation and Trifluoromethylthiolation

This compound is a reagent used in trifluoromethanesulfinylation and can be a precursor for trifluoromethylthiolation reactions. Computational studies are instrumental in understanding the factors that control the reactivity and selectivity of these processes. nih.govnih.gov

Selectivity—whether it be regioselectivity (where a reaction occurs on a molecule) or stereoselectivity (the spatial orientation of the products)—is determined by the relative activation energies of the competing reaction pathways. By calculating the energies of all possible transition states, computational chemists can predict the major product of a reaction. nih.gov

For example, when this compound reacts with a molecule containing multiple potential reaction sites, DFT can be used to calculate the activation energy for attack at each site. The pathway with the lowest energy barrier will be the favored one, thus explaining the observed regioselectivity. nih.gov Similarly, the preference for the formation of one stereoisomer over another can be explained by comparing the transition state energies leading to each isomer. These computational insights are vital for optimizing reaction conditions and designing more selective synthetic methods.

Theoretical Studies on Nucleophilic and Electrophilic Substitution at the Sulfur Center

The sulfur atom in this compound is electrophilic and is susceptible to attack by nucleophiles. Theoretical studies have been crucial in elucidating the detailed mechanisms of nucleophilic substitution at sulfinyl sulfur centers. nih.govacs.orgacs.org Two primary mechanisms are generally considered:

Sₙ2-type Mechanism: A concerted, one-step process where the nucleophile attacks the sulfur atom at the same time as the leaving group (chloride) departs. This pathway proceeds through a single transition state. mdpi.com

Addition-Elimination (A-E) Mechanism: A stepwise process where the nucleophile first adds to the sulfur atom to form a stable, tetracoordinate, hypervalent intermediate (a sulfurane). acs.orgresearchgate.net This intermediate then eliminates the leaving group in a second step to form the final product. This mechanism is characterized by a triple-well potential energy surface, with the central well corresponding to the sulfurane intermediate. nih.govacs.org

Computational studies on related methanesulfinyl derivatives have shown that for many nucleophiles, the A-E mechanism is favored. nih.govacs.orgresearchgate.net The intermediate often adopts a trigonal bipyramidal geometry, with the incoming nucleophile and the leaving group occupying the apical positions. nih.gov However, the specific pathway can depend on the nature of the nucleophile, the leaving group, and the substituents on the sulfur atom. DFT calculations allow researchers to map out the potential energy surfaces for both pathways and determine which is energetically more favorable for a given set of reactants. mdpi.com While less common, electrophilic substitution, where a species attacks the lone pair on the sulfur atom, can also be modeled computationally to understand the electronic requirements for such transformations.

Emerging Research Areas and Future Perspectives for Trifluoromethanesulfinyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of trifluoromethanesulfinyl chloride chemistry is intrinsically linked to the development of innovative and sustainable methods for its synthesis and application. Traditional routes are being re-evaluated to enhance efficiency, safety, and environmental compatibility.

Recent research has highlighted several promising synthetic pathways:

Monoreduction of Trifluoromethanesulfonyl Chloride : A notable method involves the monoreduction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) using specific phosphines, such as tricyclohexylphosphine, to generate this compound. fluoromart.comacs.org This reaction provides a direct route to CF₃SOCl, which acts as a donor of the CF₃S(O)⁺ cation for subsequent reactions. fluoromart.com

Synthesis from Trifluoromethanethiol (B74822) : An alternative industrial synthesis involves the reaction of trifluoromethanethiol with sodium dithionite, which forms sodium trifluoromethyl sulfite. This intermediate is then treated with thionyl chloride to yield the final product, this compound. innospk.com

Catalyst-Free Approaches : A significant trend towards sustainability is the development of catalyst-free reactions that utilize CF₃SOCl. For instance, a catalyst-free, highly regioselective intermolecular trifluoromethylimination of alkenes has been reported. rsc.org This method avoids the need for transition-metal catalysts, photoredox systems, and external oxidants, simplifying the process and making it more attractive for industrial-scale production. rsc.org

Future research in this area is aimed at improving the atom economy of these reactions. One proposed strategy involves the in situ release and re-insertion of byproducts like sulfur dioxide (SO₂), which would minimize waste and align with the principles of green chemistry. rsc.org The development of reagents that are more stable and less toxic than gaseous CF₃SOCl is also a key objective.

Expansion of Substrate Scope and Functional Group Tolerance in Catalytic Reactions

A major focus of current research is to broaden the range of molecules that can be functionalized using this compound and related reagents, particularly in reactions involving complex substrates with sensitive functional groups.

Recent studies have demonstrated significant progress in expanding the applicability of CF₃SOCl-based reactions:

C-H Functionalization : Catalyst-free methods have been developed for the C-H trifluoromethylthiolation of electron-rich heteroarenes like indoles and thiophenes, as well as ketones. fluoromart.comresearchgate.net Furthermore, with the aid of a silver carbonate (Ag₂CO₃) catalyst, this functionalization can be extended to less activated substrates such as benzothiophenes, benzofurans, and indenes. fluoromart.comresearchgate.net

Arene Trifluoromethylsulfinylation : The trifluoromethylsulfinylation of activated arenes can be achieved using CF₃SOCl in the presence of a Lewis acid. researchgate.netgdch.appsioc.ac.cn A novel reagent, N-hydroxyphthalimide-O-trifluoromethanesulfinate, has been designed for the mild and divergent trifluoromethylsulfinylation of arenes. acs.orgnih.gov This system exhibits remarkable functional group tolerance, proving compatible with acid-sensitive moieties like hydroxyl (OH), boronic esters (Bpin), carbonyls, cyclopropanes, and esters. acs.orgnih.gov

Reactions with Alkenes and Alkynes : CF₃SOCl can be used for the bifunctional chlorotrifluoromethylthiolation of alkenes and alkynes. researchgate.net Additionally, a catalyst-free approach for the trifluoromethylimination of a wide range of alkenes has been shown to tolerate various functional groups, including esters and amides. rsc.org

Bifunctionalization of Activated Methylenes : A base-promoted trifluoromethylthiolation of β-diketones and β-ketoesters using CF₃SOCl provides a novel method for bifunctionalization, yielding α-trifluoromethylthiolated α-chloro-β-diketones and esters under mild conditions. researchgate.netnih.gov

The table below summarizes the expanded substrate scope and functional group tolerance in recently developed reactions.

Reaction TypeReagent/CatalystSubstrate ScopeTolerated Functional Groups
C-H TrifluoromethylthiolationCF₃SOCl (catalyst-free)Indoles, thiophenes, ketonesElectron-rich heterocycles
C-H TrifluoromethylthiolationCF₃SOCl / Ag₂CO₃Benzothiophenes, benzofurans, indenesLess activated heterocycles
Arene TrifluoromethylsulfinylationCF₃SOCl / Lewis AcidActivated arenes, indolesElectron-donating groups
Arene TrifluoromethylsulfinylationN-hydroxyphthalimide-O-trifluoromethanesulfinateArenes with EDG or weak EWGOH, Bpin, carbonyl, ester, halides
TrifluoromethyliminationCF₃SOCl (catalyst-free)Alkenes, including α,β-unsaturated esters/amidesEsters, amides, phenyl groups
BifunctionalizationCF₃SOCl / Baseβ-Diketones, β-ketoestersKeto and ester groups

Future work will likely focus on functionalizing even more challenging and unactivated substrates, further pushing the boundaries of what is synthetically possible with this versatile reagent.

Asymmetric Synthesis and Enantioselective Transformations

The development of methods for the asymmetric introduction of trifluoromethylthio and related groups is a critical goal, as chirality is paramount in the synthesis of active pharmaceutical ingredients. This compound itself is a reagent used in asymmetric synthesis. cymitquimica.com

Several catalytic systems have been explored to achieve enantioselective transformations:

Chiral Organocatalysts : Chiral bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have been shown to promote enantioselective aza-Henry reactions involving CF₃SOCl-derived intermediates. Cinchona alkaloids have also been successfully employed as catalysts for the enantioselective trifluoromethylthiolation of oxindoles and β-ketoesters. dokumen.pub

Phase-Transfer Catalysis : Chiral quaternary phosphonium (B103445) salts have been investigated for catalyzing enantioselective vinylogous Mannich-type reactions to construct stereocenters bearing a CF₃S-group. researchgate.net

Transition-Metal Catalysis : Copper-based catalysts, particularly those using boxmi ligands (bis(oxazolinyl)methylidene), have been used in conjunction with trifluoromethylsulfenate reagents to achieve enantioselective trifluoromethylthiolation. dokumen.pub

The table below presents catalyst systems used in asymmetric transformations.

Catalyst TypeCatalyst ExampleReaction
OrganocatalystChiral bifunctional thiourea (cinchona alkaloid-based)Enantioselective aza-Henry reaction
OrganocatalystCinchona alkaloidsEnantioselective trifluoromethylthiolation of oxindoles/β-ketoesters
Phase-Transfer CatalystChiral quaternary phosphonium saltsEnantioselective vinylogous Mannich-type reactions
Transition-Metal CatalystCopper-boxmi complexEnantioselective trifluoromethylthiolation

The future of this field lies in the design of more efficient and highly selective catalysts that can be applied to a broader range of substrates. The development of practical, scalable methods for the asymmetric introduction of CF₃-containing groups remains a key challenge and an active area of research. researchgate.net

Potential in Materials Science and Medicinal Chemistry

The unique properties imparted by the trifluoromethyl group—such as high lipophilicity, metabolic stability, and strong electronegativity—make CF₃-containing compounds highly valuable in both medicinal chemistry and materials science. rsc.org this compound serves as a key building block for accessing these important molecules. innospk.com

Medicinal Chemistry: The trifluoromethyl group is considered a "privileged" structural motif in drug design. researchgate.netrsc.org Research has demonstrated the utility of CF₃SOCl in synthesizing pharmaceutically relevant compounds:

Synthesis of Drug Scaffolds : Methods using CF₃SOCl provide efficient access to valuable β-trifluoromethylamine derivatives, which are promising structures for drug discovery. rsc.org

Late-Stage Functionalization : The ability to introduce the trifluoromethylsulfinyl group into complex molecules at a late stage of synthesis is particularly valuable. This has been successfully demonstrated on medicinally relevant fragments such as the anti-inflammatory drug Naproxen and the lipid-regulating agents Clofibrate and Gemfibrozil. acs.orgnih.gov This capability can accelerate the drug discovery process by allowing for rapid structural diversification. acs.org

Agrochemicals : A primary industrial application of this compound is as a critical intermediate in the synthesis of Fipronil, a broad-spectrum insecticide. innospk.com Its reactivity is also harnessed to create sulfinamides used in pesticide development. innospk.com

Materials Science: The incorporation of fluorinated groups can significantly alter the properties of polymers and other materials. fluoromart.comalfa-industry.com

Fluorinated Polymers : this compound is used in the production of specialized fluorinated polymers and surfactants. fluoromart.comalfa-industry.com

Functional Materials : The related (phenylsulfonyl)difluoromethyl (PhSO₂CF₂) group, which can be derived from similar chemistry, is considered a "chemical chameleon." researchgate.net It can be readily transformed into various difunctionalized groups, opening pathways to new functional materials. researchgate.net

Future perspectives include the targeted design of novel drug candidates and agrochemicals through late-stage functionalization and the development of advanced materials with tailored electronic and physical properties by leveraging the unique characteristics of the trifluoromethylthio and trifluoromethylsulfinyl groups.

Mechanistic Refinements for Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing methods and designing new, more complex transformations. Researchers are increasingly employing a combination of experimental studies and computational calculations to elucidate these pathways.

Key mechanistic insights include:

Disproportionation and Dual Reactivity : It has been shown that this compound can disproportionate to form trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and trifluoromethanesulfenyl chloride (CF₃SCl). researchgate.net This provides two distinct reactive pathways for trifluoromethylthiolation: direct reaction with the electrophilic CF₃SCl, or trifluoromethylsulfoxidation with CF₃SOCl followed by reduction. fluoromart.comresearchgate.net

Radical vs. Ionic Pathways : Recent studies on novel reagents derived from CF₃SOCl chemistry have revealed the possibility of switchable reaction mechanisms. For example, N-hydroxyphthalimide-O-trifluoromethanesulfinate can undergo homolytic cleavage to generate a trifluoromethylsulfinyl radical (CF₃S(O)•) or, when activated by an acid, can undergo heterolytic cleavage to produce a highly electrophilic species. acs.orgnih.gov Density Functional Theory (DFT) calculations have been instrumental in supporting these proposed dual mechanisms. acs.org

Sigmatropic Rearrangements : In some transformations, the initial functionalization is followed by a rearrangement to yield the final product. For instance, the reaction of CF₃SOCl-derived reagents with N-arylhydroxylamines proceeds through an initial fluoroalkylthiolation, followed by a rapid internal 2,3-sigmatropic rearrangement to form the stable product. acs.org

Homolytic Cleavage for Radical Generation : CF₃SOCl can serve as an effective source of the trifluoromethyl radical (•CF₃). In the trifluoromethylimination of alkenes, the reaction is proposed to proceed through the formation of a trifluoromethanesulfinyl oxime ester, which undergoes homolytic O-N bond cleavage upon heating to initiate the radical process. rsc.org

Future research will continue to leverage advanced spectroscopic techniques and DFT calculations to refine these mechanistic models. A more detailed understanding of the intermediates and transition states will enable the rational design of catalysts and reaction conditions to control selectivity, improve yields, and unlock novel transformations that are currently inaccessible.

Q & A

Q. What are the recommended storage and handling protocols for trifluoromethanesulfinyl chloride to ensure stability during experiments?

this compound is moisture-sensitive and thermally unstable. Store it at 0–6°C in airtight, dark glass containers under inert gas (e.g., nitrogen or argon). Prior to use, equilibrate the reagent to room temperature slowly to avoid condensation. Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat) due to its corrosive nature and potential release of toxic gases (e.g., HCl, SO₂) upon decomposition .

Q. How can the purity of this compound be verified before use in synthesis?

Perform nuclear magnetic resonance (¹⁹F and ¹H NMR) to confirm chemical identity and purity. For quantitative analysis, gas chromatography (GC) with a flame ionization detector or mass spectrometry (GC-MS) is recommended. A sharp boiling point (predicted 149.4±35.0°C) can serve as a preliminary indicator .

Q. What is the typical synthetic route for preparing this compound, and how are byproducts managed?

The reagent is commonly synthesized via chlorination of trifluoromethanesulfinic acid derivatives. Byproducts like sulfur dioxide and hydrogen chloride are neutralized using alkaline scrubbers. Post-reaction purification involves fractional distillation under reduced pressure (e.g., 29–32°C at 1 atm) to isolate the product .

Advanced Research Questions

Q. How can this compound be employed in the bifunctionalization of activated methylene compounds?

In β-diketone trifluoromethylthiolation, use a base (e.g., K₂CO₃ or Et₃N) to deprotonate the methylene group, enabling nucleophilic attack on the electrophilic sulfur center of this compound. Optimize solvent polarity (e.g., THF or DCM) and temperature (0–25°C) to balance reactivity and selectivity. Monitor reaction progress via TLC or LC-MS, and isolate products via column chromatography .

Q. What strategies improve regioselectivity in the trifluoromethylsulfinylation of indoles and activated arenes?

Use Lewis acids (e.g., BF₃·Et₂O) to activate the electrophilic reagent, enhancing its interaction with electron-rich aromatic systems. For indoles, position selectivity (C-3 vs. C-2) is controlled by steric and electronic effects: bulky substituents on the indole nitrogen favor C-3 sulfinylation. Kinetic studies and Hammett analysis (σ⁺ parameters) can rationalize substituent effects on reaction rates .

Q. How do competing side reactions (e.g., over-oxidation or desulfurization) occur during trifluoromethylsulfinyl chloride reactions, and how are they mitigated?

Over-oxidation to trifluoromethanesulfonyl derivatives is minimized by avoiding strong oxidizing agents and limiting reaction time. Desulfurization, observed in reductive environments, is suppressed by using anhydrous solvents and excluding reducing metals. Mechanistic studies (e.g., trapping intermediates with TEMPO) and DFT calculations help identify side-reaction pathways .

Q. What catalytic systems enable asymmetric transformations using this compound?

Chiral bifunctional thiourea catalysts (e.g., cinchona alkaloid derivatives) promote enantioselective aza-Henry reactions. The catalyst activates both the electrophilic sulfinyl chloride and the nucleophile (e.g., nitronates) through hydrogen-bonding interactions. Screen solvent systems (e.g., toluene/hexane mixtures) and temperatures (−20°C to RT) to optimize enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfinyl Chloride
Reactant of Route 2
Trifluoromethanesulfinyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.